molecular formula C33H23BrN2 B15197946 2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile

2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile

Cat. No.: B15197946
M. Wt: 527.5 g/mol
InChI Key: HXZRFJWXWYYWRZ-BYNJWEBRSA-N
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Description

2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diphenylamino group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl and diphenylamino groups contribute to its electronic properties, allowing it to participate in electron transfer processes. The acrylonitrile moiety can interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its applications in organic electronics and photonics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C33H23BrN2

Molecular Weight

527.5 g/mol

IUPAC Name

(Z)-2-(4-bromophenyl)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]prop-2-enenitrile

InChI

InChI=1S/C33H23BrN2/c34-30-19-15-28(16-20-30)29(24-35)23-25-11-13-26(14-12-25)27-17-21-33(22-18-27)36(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-23H/b29-23+

InChI Key

HXZRFJWXWYYWRZ-BYNJWEBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)Br

Origin of Product

United States

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